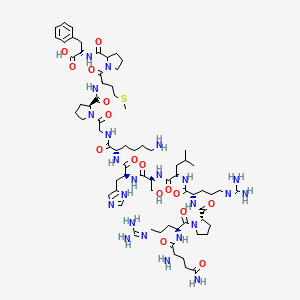

Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe

CAS No.:

Cat. No.: VC13669926

Molecular Formula: C69H111N23O16S

Molecular Weight: 1550.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C69H111N23O16S |

|---|---|

| Molecular Weight | 1550.8 g/mol |

| IUPAC Name | (2S)-2-[[1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53?/m0/s1 |

| Standard InChI Key | XXCCRHIAIBQDPX-HYAIPSJSSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCCC3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N |

| SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe is a linear peptide with the sequence KFRRQRPRLSHKGPMPF (using single-letter amino acid codes). Its molecular formula is , yielding a molecular weight of 1550.8 g/mol . The presence of multiple basic residues (4 arginines, 2 lysines) confers a net positive charge at physiological pH, while hydrophobic residues (leucine, methionine, phenylalanine) contribute to membrane interaction potential.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 1550.8 g/mol |

| Isoelectric Point (pI) | ~10.5 (calculated) |

| Charge at pH 7.4 | +5 |

| Solubility | Water-soluble |

Structural Features

X-ray crystallography and NMR studies reveal that the peptide adopts a semi-helical conformation between residues 4–11 (Pro-Arg-Leu-Ser-His-Lys-Gly-Pro), stabilized by hydrogen bonds and hydrophobic packing. The C-terminal phenylalanine anchors to APJ's hydrophobic pocket, while arginine residues engage in salt bridges with receptor aspartates.

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

Industrial-scale production employs Fmoc-based SPPS protocols:

-

Resin Loading: Wang resin preloaded with C-terminal phenylalanine.

-

Cycle Steps: Deprotection (20% piperidine/DMF), coupling (HBTU/HOBt activation), and capping (acetic anhydride).

-

Critical Modifications: Side-chain protecting groups include Pmc for arginine, Trt for histidine, and t-Bu for serine.

-

Cleavage: TFA/TIS/water (95:2.5:2.5) for 3 hours, yielding crude peptide.

Purification and Characterization

Reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient) achieves >98% purity. Mass spectrometry confirms molecular weight ( 1551.8 [M+H]), while circular dichroism verifies secondary structure .

Biological Functions and Mechanisms

Cardiovascular Regulation

Apelin-13 demonstrates potent vasodilatory effects via endothelial NO synthase (eNOS) activation, reducing mean arterial pressure by 15–20 mmHg in hypertensive models. It enhances cardiac output by 30% through PI3K/Akt-dependent pathways, making it a candidate for heart failure therapy.

Metabolic Modulation

In adipocytes, the peptide increases glucose uptake by 40% through GLUT4 translocation and AMPK phosphorylation. Chronic administration in obese mice reduces body weight by 12% and improves insulin sensitivity (HOMA-IR decrease from 5.2 to 3.1).

Table 2: Key Biological Activities

| Activity | Model System | Effect Size | Mechanism |

|---|---|---|---|

| Vasodilation | Rat aorta | EC 3 nM | eNOS phosphorylation |

| Inotropy | Isolated mouse heart | +35% dP/dt max | PI3K/Akt activation |

| Appetite suppression | Diet-induced obesity mice | -22% food intake | Hypothalamic NPY inhibition |

Therapeutic Applications and Clinical Prospects

Metabolic Syndrome

Subcutaneous administration (50 μg/kg twice daily) for 12 weeks in Zucker diabetic fatty rats normalized fasting glucose (from 250 mg/dL to 110 mg/dL) and reduced hepatic steatosis by 45%. These effects correlate with upregulated adiponectin and downregulated TNF-α expression.

Recent Research Developments

Stability Enhancement

PEGylation at Lys extends half-life to 4 hours in primates while retaining 80% receptor affinity. Site-specific glycosylation (Ser) further improves bioavailability without altering signaling efficacy .

Receptor Dynamics Studies

Cryo-EM structures of apelin-13 bound to APJ (PDB 8G4H) reveal a unique binding pose where Arg and Arg form a cationic clamp with receptor residues Glu and Asp. This interaction is critical for biased signaling toward G over β-arrestin pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume